N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
Description
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents: a 4-methoxyphenyl group and a 2,5-dimethylbenzenesulfonyl-modified piperidine moiety linked via an ethyl chain. The ethanediamide core (oxamide) serves as a hydrogen-bonding scaffold, while the sulfonylated piperidine and methoxyphenyl groups likely influence target binding and pharmacokinetic properties. This compound shares structural motifs with protease inhibitors or receptor modulators, where sulfonamide and aryl groups are common pharmacophores .
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-17-7-8-18(2)22(16-17)33(30,31)27-15-5-4-6-20(27)13-14-25-23(28)24(29)26-19-9-11-21(32-3)12-10-19/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBNBDANZLRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and ethanediamide groups. Common reagents used in these reactions include piperidine, 2,5-dimethylbenzenesulfonyl chloride, and 4-methoxyphenylamine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and ethanediamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide exhibit significant antibacterial properties. Preliminary studies have shown effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . The sulfonamide group is particularly noted for its role in antibacterial activity, making this compound a candidate for further exploration in drug development.
Antiviral Properties
The compound's structure suggests potential antiviral applications. Studies have investigated its efficacy against viruses such as Ebola virus (EBOV), where related compounds demonstrated promising results in inhibiting viral entry into host cells. These findings underscore the importance of the piperidine moiety in modulating biological activity .
Enzyme Inhibition
This compound may interact with specific enzymes or receptors, influencing their activity. This interaction can lead to modulation of various biochemical pathways, which is critical for understanding disease mechanisms and developing therapeutic strategies .
Structure-Activity Relationship Studies
The compound serves as a valuable model for structure-activity relationship (SAR) studies in medicinal chemistry. By modifying the functional groups and assessing their effects on biological activity, researchers can gain insights into optimizing compounds for enhanced efficacy and reduced toxicity .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with tailored properties. For instance, its incorporation into polymer matrices could lead to materials with specific mechanical or thermal characteristics suitable for advanced applications .
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
- Antiviral Screening : In a series of antiviral assays, related compounds showed submicromolar activity against EBOV, highlighting the importance of the piperidine structure in enhancing bioactivity.
- Material Development : Researchers have explored the use of this compound in creating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related ethanediamide derivatives and sulfonamide-containing analogs.
Structural Comparison
Compound 1 : N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
- Core : Ethanediamide with 4-methoxyphenyl.
- Substituent : Piperazine ring substituted with 4-methylbenzoyl (vs. sulfonylated piperidine in the target compound).
- Key Differences: Piperazine (6-membered diamine ring) in Compound 1 vs. piperidine (6-membered amine ring) in the target compound. Piperazine may enhance solubility due to additional nitrogen atoms.
Compound 2 : N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Core : Ethanediamide with 4-(trifluoromethoxy)phenyl.
- Substituent : Piperidine modified with a methylsulfanyl-benzyl group (vs. 2,5-dimethylbenzenesulfonyl in the target compound).
- Key Differences :
- Trifluoromethoxy group (electron-withdrawing) in Compound 2 may improve metabolic stability compared to the methoxy group in the target compound.
- Methylsulfanyl-benzyl substituent introduces sulfur-mediated lipophilicity, whereas the target’s sulfonyl group enhances polarity and hydrogen-bonding capacity .
Compound 3 : N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ()
- Core : Dual benzenesulfonamide with a piperidinyloxy-ethyl linker.
- Key Differences :
Physicochemical and Pharmacokinetic Inferences
| Property | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | ~540 g/mol | ~560 g/mol |
| logP | ~3.2 (moderate lipophilicity) | ~2.8 (lower lipophilicity) | ~3.5 (higher lipophilicity) |
| Hydrogen Bond Acceptors | 8 (sulfonyl, amide, ether) | 9 (additional piperazine) | 7 (methylsulfanyl) |
| Key Functional Groups | Sulfonamide, methoxy | Benzoyl, methoxy | Trifluoromethoxy, methylsulfanyl |
Note: Data are theoretical estimates based on structural analysis.
Research Findings and Implications
- Target Compound Advantages :
- Sulfonamide group may improve target selectivity compared to benzoyl (Compound 1) or methylsulfanyl (Compound 2) analogs.
- Methoxyphenyl offers balanced electron-donating effects, contrasting with Compound 2’s trifluoromethoxy group, which may overly restrict conformational flexibility.
- Limitations :
- Higher molecular weight (~550 g/mol) may challenge oral bioavailability.
- Piperidine sulfonylation could introduce metabolic liabilities (e.g., cytochrome P450 interactions).
Biological Activity
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound is characterized by a piperidine ring with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride, combined with an ethanediamide moiety and a methoxyphenyl group. The molecular formula is C24H31N3O5S, and it has a molecular weight of approximately 473.59 g/mol.
Chemical Structure and Properties
The structural composition of this compound suggests various functional interactions that may contribute to its biological activity. The presence of the sulfonyl group is significant as sulfonamides are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H31N3O5S |
| Molecular Weight | 473.59 g/mol |
| Key Functional Groups | Piperidine, Sulfonyl, Methoxyphenyl |
Preliminary studies suggest that this compound may exhibit significant biological activity through its interaction with specific enzymes and receptors involved in inflammatory pathways. The sulfonamide structure is known to inhibit certain enzymes like carbonic anhydrase and may also affect neurotransmitter systems.
Potential Therapeutic Applications
The compound has been investigated for various therapeutic applications including:
- Antibacterial Activity : Similar compounds in the sulfonamide class have shown efficacy against bacterial strains, suggesting potential for this compound as an antibacterial agent.
- Anti-inflammatory Effects : The structural features indicate possible modulation of inflammatory responses, making it a candidate for treating inflammatory diseases.
- Neuropharmacological Effects : Given its ability to interact with neurotransmitter systems, it may have applications in neuropharmacology.
Case Studies and Research Findings
Research on similar compounds indicates that modifications in the piperidine or aryl substituents can significantly alter biological activity. For instance:
- A study on related piperidine derivatives demonstrated that specific substitutions could enhance inhibitory effects on inflammatory mediators.
- Another investigation highlighted the importance of the sulfonamide moiety in conferring antibacterial properties against resistant strains of bacteria.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide | 898407-12-0 | Similar piperidine structure; different aryl substituents |
| N-{1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide | 860788-11-0 | Contains methoxy groups; different functional moieties |
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamide | 898461-13-7 | Variation in aryl substituents affecting biological activity |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis of this compound likely involves multi-step reactions, including:
- Formation of the piperidine core : Alkylation or reductive amination to introduce the 2,5-dimethylbenzenesulfonyl group onto the piperidine ring.
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-methoxyphenyl group to the ethanediamide backbone .
- Purification : Column chromatography or recrystallization to isolate the product.
Methodological Tip : Optimize reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride for complete substitution) and use anhydrous conditions to minimize hydrolysis. Monitor intermediates via TLC or HPLC .
Q. How should researchers characterize the compound’s structural integrity?
Key analytical techniques include:
- NMR spectroscopy : Confirm the presence of the 2,5-dimethylbenzenesulfonyl group (aromatic protons at δ 7.2–7.8 ppm) and the methoxyphenyl moiety (singlet at δ 3.8 ppm for OCH₃) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- UV-Vis spectroscopy : Identify λmax values (e.g., ~255 nm for aromatic systems) to assess purity .
Advanced Research Questions
Q. What is the role of the 2,5-dimethylbenzenesulfonyl group in modulating biological activity?
The sulfonyl group enhances:
- Metabolic stability : Resistance to oxidative degradation compared to non-sulfonylated analogs .
- Target binding : Acts as a hydrogen-bond acceptor, potentially interacting with kinase active sites or GPCRs.
Experimental Design : Conduct SAR studies by synthesizing analogs with substituents (e.g., methyl, nitro) on the benzene ring to evaluate potency shifts in enzyme inhibition assays .
Q. How can contradictions in reported pharmacological data be resolved?
Common issues arise from:
- Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) across labs.
- Solubility differences : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
Case Study : If one study reports IC₅₀ = 10 nM (in vitro) but another finds no activity in vivo, validate bioavailability via pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. What strategies are recommended for studying in vivo interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
